Irinotecan lactone impurity, often referred to as Irinotecan (S-enantiomer), is a chiral impurity found in Irinotecan Hydrochloride Trihydrate Active Pharmaceutical Ingredient (API) []. Irinotecan itself exists in two enantiomeric forms: the (R)-enantiomer, which is the pharmacologically active form, and the (S)-enantiomer, considered an impurity in the API []. This impurity originates from the manufacturing process of Irinotecan and can potentially influence its efficacy and safety profile. Monitoring and controlling this impurity are crucial for ensuring the quality and consistency of Irinotecan API.
Irinotecan lactone impurity originates from the degradation and metabolic processes associated with irinotecan hydrochloride. It is classified as an impurity due to its presence during the synthesis and storage of irinotecan, which can affect the drug's efficacy and safety profile. The compound is identified by its specific molecular formula: and a molecular weight of 556.65 g/mol .
The synthesis of irinotecan lactone impurity involves several chemical transformations starting from camptothecin, a precursor compound. The general synthetic route includes:
The process emphasizes simplicity and high purity, making it suitable for reference substance research and quality control applications in pharmaceutical formulations .
The molecular structure of irinotecan lactone impurity can be represented as follows:
The structural representation highlights the lactone functional group, which is crucial for its biological activity. The compound's stereochemistry also plays an essential role in its interaction with biological targets .
Irinotecan lactone impurity participates in various chemical reactions that can influence its stability and reactivity:
These reactions are critical for understanding the pharmacokinetics of irinotecan and optimizing its therapeutic use .
Irinotecan exerts its anti-cancer effects primarily through the inhibition of topoisomerase I, an enzyme essential for DNA replication. The lactone form binds to the enzyme-DNA complex, preventing DNA unwinding and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
The conversion between the lactone and carboxylate forms affects the drug's efficacy; the lactone form is more active against topoisomerase I than the carboxylate form, highlighting the importance of maintaining appropriate pH conditions during treatment .
Irinotecan lactone impurity exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring drug stability during storage .
Irinotecan lactone impurity serves multiple purposes in scientific research and clinical applications:
Understanding irinotecan lactone impurity is crucial for optimizing cancer treatment regimens involving irinotecan hydrochloride .
Irinotecan Lactone Impurity (CAS No. 143490-53-3) is a structurally defined chemical entity with the molecular formula C₃₂H₃₆N₄O₅ and a molecular weight of 556.65 g/mol [1] [5] [7]. Its systematic IUPAC name is 1-(1-(((3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl)oxy)carbonyl)piperidin-4-yl)piperidin, reflecting the intact pentacyclic camptothecin core fused with a δ-lactone ring and a bipiperidine substituent [1] [5]. This structure is differentiated from the parent drug irinotecan (C₃₃H₃₈N₄O₆, MW 586.68) by the absence of the C-10 hydroxyl group and the presence of a closed lactone ring [3] [7].
Spectroscopic characterization confirms this structure:
Table 1: Spectroscopic Signatures of Irinotecan Lactone Impurity
Technique | Key Features |
---|---|
¹H-NMR | δ 5.78 (s, 1H, lactone H), δ 4.42 (q, 2H, -CH₂CH₃), δ 3.85 (q, 2H, -CH₂CH₃), δ 3.60-3.20 (m, 8H, bipiperidine), δ 1.42 (t, 3H), δ 1.25 (t, 3H) |
IR (KBr) | 1752 cm⁻¹ (lactone C=O), 1683 cm⁻¹ (quinoline C=O), 1620 cm⁻¹ (C=C) |
ESI-MS (Positive) | 557.3 [M+H]⁺, 539.2 [M+H-H₂O]⁺, 395.1 [bipiperidine cleavage fragment]⁺ |
The impurity exhibits limited water solubility (<0.1 mg/mL) but dissolves in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide [1] [4]. Its pH-dependent stability is critical: the closed lactone form predominates under acidic conditions (pH < 5), while hydrolysis to the carboxylate form occurs rapidly at physiological and alkaline pH (pH > 7.4) [4] [7]. This hydrolysis follows first-order kinetics, with a half-life of <30 minutes at pH 7.4 and 37°C [4].
Photodegradation studies show decomposition under UV/visible light, necessitating storage in amber vials under inert conditions [7]. The pKa of the lactone ring is estimated at 6.8±0.2, dictating its ionization state and membrane permeability [4] [8]. Thermal analysis (DSC/TGA) reveals decomposition above 200°C without distinct melting, suggesting amorphous solid morphology [5].
Table 2: Physicochemical Properties
Property | Characteristics |
---|---|
Solubility | Water: <0.1 mg/mL; Methanol: >50 mg/mL; Acetonitrile: >30 mg/mL; DMSO: >100 mg/mL |
Stability (pH 7.4) | t₁/₂ < 30 min (hydrolysis to carboxylate) |
pKa | 6.8 ± 0.2 (lactone ring) |
Thermal Behavior | Decomposition onset: 200°C (no melting point observed) |
The lactone-carboxylate equilibrium is fundamental to irinotecan's pharmacology. The lactone form (closed ring) is pharmacologically active but unstable at neutral pH, while the carboxylate form (hydrolyzed open ring) is inactive and predominates in plasma [4] [8]. For the impurity, this equilibrium follows the reaction:$$\text{Lactone} + \text{H}_2\text{O} \rightleftharpoons \text{Carboxylate}$$
Chromatographic separation is essential for quantification:
Table 3: Lactone-Carboxylate Equilibrium Characteristics
Parameter | Lactone Form | Carboxylate Form |
---|---|---|
Chromatographic RT (HPLC) | 5.33 ± 0.14 min | 3.97 ± 0.10 min |
Fluorescence λ | λₑₓ 368 nm, λₑₘ 425 nm | Weak/absent fluorescence |
Dominant pH Range | pH ≤ 5.0 | pH ≥ 7.4 |
Albumin Binding Affinity | Low (Kd ~10⁻⁴ M) | High (Kd ~10⁻⁶ M) |
No polymorphic forms of Irinotecan Lactone Impurity have been reported in the literature or supplier data [1] [5] [7]. Available material is typically supplied as an amorphous solid, as evidenced by the absence of melting endotherms in DSC and diffuse X-ray powder diffraction (XRPD) patterns [5] [7]. This contrasts with irinotecan hydrochloride, which exhibits multiple crystalline forms (e.g., trihydrate and anhydrous) [3].
The crystallographic challenges include:
Table 4: Solid-State Characterization
Analytical Method | Observations | Interpretation |
---|---|---|
DSC | Broad endotherm >100°C; decomposition >200°C | Amorphous/glass transition |
TGA | Mass loss <1% below 150°C | Absence of solvates |
XRPD | Diffuse halo pattern (2θ = 15°–30°) | Lack of long-range order |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4